molecular formula C18H11ClN6O6S B4296059 N-{4-[(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

N-{4-[(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B4296059
M. Wt: 474.8 g/mol
InChI Key: BHJAIPMGIWMDLW-HIRNQZIFSA-N
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Description

N-{4-[(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound that features multiple functional groups, including a thiazolidinone ring, a furyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-nitrobenzaldehyde, furfural, and thiosemicarbazide. The key steps in the synthesis may involve:

    Condensation Reaction: The initial step involves the condensation of 4-chloro-3-nitrobenzaldehyde with furfural in the presence of a base to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization with thiosemicarbazide to form the thiazolidinone ring.

    Formation of Oxadiazole Ring: The final step involves the formation of the oxadiazole ring through a cyclization reaction with acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group to form amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{4-[(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-{4-[(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar oxadiazole ring.

    Etonitazene: An analgesic with a thiazolidinone ring.

    Omeprazole: An antiulcer agent with a similar heterocyclic structure.

Uniqueness

N-{4-[(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-[(5E)-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN6O6S/c1-8(26)21-15-16(23-31-22-15)24-17(27)14(32-18(24)20)7-10-3-5-13(30-10)9-2-4-11(19)12(6-9)25(28)29/h2-7,20H,1H3,(H,21,22,26)/b14-7+,20-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJAIPMGIWMDLW-HIRNQZIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NON=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])SC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NON=C1N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])/SC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

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